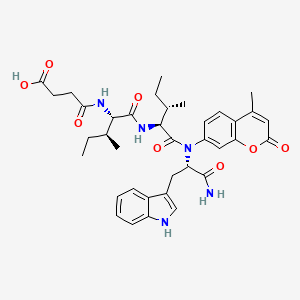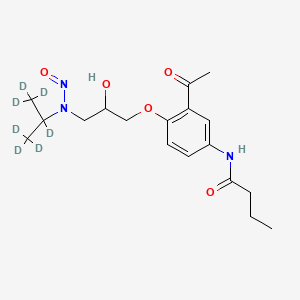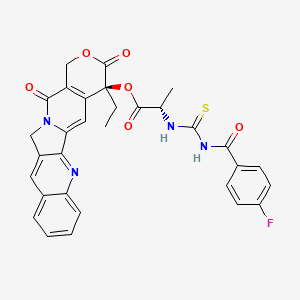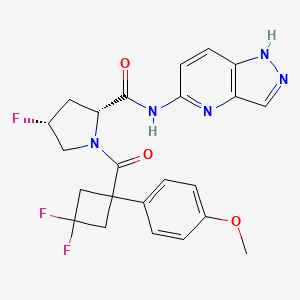
N1-Methyl-arabinoadenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-Methyl-arabinoadenosine is a purine nucleoside analog known for its significant biological activities. This compound has garnered attention due to its potential applications in various fields, including medicine and biochemistry. It is structurally similar to adenosine but features a methyl group at the N1 position and an arabinose sugar moiety.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N1-Methyl-arabinoadenosine typically involves the methylation of arabinoadenosine. The process begins with the protection of the hydroxyl groups on the arabinose sugar, followed by the selective methylation of the N1 position of the adenine base. The final step involves deprotection to yield the desired compound. Common reagents used in this synthesis include methyl iodide and a base such as sodium hydride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions: N1-Methyl-arabinoadenosine undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the hydroxyl groups of the arabinose moiety.
Reduction: The compound can be reduced under specific conditions, affecting the adenine base.
Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the methyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as ammonia or amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-methylated analogs.
科学的研究の応用
N1-Methyl-arabinoadenosine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in RNA modification and its impact on gene expression.
Medicine: Investigated for its potential anticancer properties, particularly in targeting indolent lymphoid malignancies.
Industry: Utilized in the development of novel pharmaceuticals and as a research tool in drug discovery.
作用機序
The mechanism of action of N1-Methyl-arabinoadenosine involves its incorporation into RNA, where it can affect the stability and function of the RNA molecule. It is recognized by specific proteins that bind to methylated RNA, influencing various cellular processes. In cancer cells, it can inhibit DNA synthesis and induce apoptosis, contributing to its anticancer effects.
類似化合物との比較
N1-Methyladenosine: Similar in structure but lacks the arabinose sugar moiety.
Arabinoadenosine: Similar sugar moiety but lacks the methyl group at the N1 position.
N6-Methyladenosine: Another methylated adenosine analog but with the methyl group at the N6 position.
Uniqueness: N1-Methyl-arabinoadenosine is unique due to the combination of the methyl group at the N1 position and the arabinose sugar. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.
特性
分子式 |
C11H15N5O4 |
|---|---|
分子量 |
281.27 g/mol |
IUPAC名 |
(2R,3R,5R)-2-(hydroxymethyl)-5-(6-imino-1-methylpurin-9-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O4/c1-15-3-14-10-6(9(15)12)13-4-16(10)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11-12,17-19H,2H2,1H3/t5-,7+,8?,11-/m1/s1 |
InChIキー |
GFYLSDSUCHVORB-INWNYVOZSA-N |
異性体SMILES |
CN1C=NC2=C(C1=N)N=CN2[C@H]3C([C@H]([C@H](O3)CO)O)O |
正規SMILES |
CN1C=NC2=C(C1=N)N=CN2C3C(C(C(O3)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-7-[1-[1-[4-(hydroxymethyl)phenyl]triazol-4-yl]ethylamino]quinoline-5,8-dione](/img/structure/B12405699.png)
![(2S,4R)-1-[(2S)-2-[[2-[3-[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12405700.png)








![1-N-[(2R)-3-amino-2-hydroxypropyl]-4-(6-aminopyridin-3-yl)-3-(2H-tetrazol-5-yl)benzene-1,2-disulfonamide](/img/structure/B12405757.png)



